(4S)-4-Methylnon-1-yne
Description
Significance of Chirality in Advanced Organic Synthesis
Chirality, the property of a molecule being non-superimposable on its mirror image, is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. The different spatial arrangements of atoms in chiral molecules, known as enantiomers, can lead to profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and often interact selectively with only one enantiomer of a chiral drug or agrochemical. Consequently, the ability to synthesize single enantiomers of complex molecules is of paramount importance. dicp.ac.cnpearson.com Asymmetric synthesis, the process of selectively creating one enantiomer over the other, has become a critical discipline, enabling the production of safer and more effective pharmaceuticals and functional materials. sioc-journal.cn The development of methods for the asymmetric construction of carbon-carbon bonds has emerged as a powerful synthetic tool in organic chemistry. beilstein-journals.org
Role of Chiral Terminal Alkynes as Versatile Synthetic Precursors
Terminal alkynes, hydrocarbons containing a carbon-carbon triple bond at the end of a carbon chain, are exceptionally versatile functional groups in organic synthesis. rsc.org Their linear geometry and unique electronic properties allow them to participate in a wide array of chemical transformations. rsc.org When a stereogenic center is introduced into the alkyne-containing molecule, as in chiral terminal alkynes, they become powerful building blocks for constructing complex, stereodefined architectures.
These chiral precursors can undergo numerous reactions, including:
Asymmetric Reductions: The alkyne can be selectively reduced to form either a cis- or trans-alkene, or a fully saturated alkane, allowing for precise control over the geometry of the resulting molecule. vulcanchem.com
Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling, enable the formation of new carbon-carbon bonds, extending the molecular framework. vulcanchem.comrsc.org
Cycloaddition Reactions: Chiral alkynes can participate in various cycloaddition reactions to form complex cyclic and heterocyclic systems. acs.org
Hydrofunctionalization: The addition of atoms or functional groups across the triple bond, such as hydroamination or hydroarylation, can introduce new functionality with stereocontrol. acs.orgresearchgate.net
The ability to use these chiral alkynes as starting materials provides a direct pathway to enantioenriched products that are valuable in numerous applications, from pharmaceuticals to advanced materials. acs.orgsmolecule.com
Contextualization of (4S)-4-Methylnon-1-yne within Contemporary Chiral Alkene and Alkyne Research
This compound is a specific example of a chiral terminal alkyne. Its structure consists of a nine-carbon chain with a methyl group at the fourth carbon, which is a stereocenter with the (S)-configuration, and a terminal alkyne group. vulcanchem.com While extensive research on this specific molecule is not widely published, its structure places it firmly within the sphere of active research in asymmetric synthesis.
Molecular and Physicochemical Properties: The identity of this compound is defined by its molecular formula and stereochemistry. Key properties, some of which are inferred from its (4R)-enantiomer, are summarized below. vulcanchem.comnih.govepa.gov
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| CAS Registry Number | 921756-75-4 |
| Stereocenter | C4 (S-configuration) |
| Boiling Point (est.) | ~195–205°C |
| Density (est.) | 0.78–0.82 g/cm³ at 20°C |
Data table generated from available chemical information. vulcanchem.com
Synthetic Relevance and Research Context: The synthesis of molecules like this compound requires precise enantioselective methods. A theoretical approach involves the use of chiral auxiliaries, such as Evans oxazolidinones, to direct the stereochemistry during the alkylation of a propargyl precursor. vulcanchem.com
The reactivity of the terminal alkyne group in this compound allows it to be a substrate in many modern catalytic reactions currently under investigation:
Palladium-Catalyzed Reactions: This compound is a suitable partner for palladium-catalyzed cross-coupling reactions. rsc.org Recent advances have focused on dynamic kinetic asymmetric alkynylation, which allows for the synthesis of axially chiral compounds from racemic starting materials. rsc.org
Copper-Catalyzed Reactions: Copper catalysis is widely used for alkyne functionalization. dicp.ac.cn For example, sequential palladium and copper catalysis can be used to synthesize chiral β-alkynyl derivatives. rsc.org
Iridium and Rhodium Catalysis: Asymmetric hydroarylation and hydroamination, often catalyzed by iridium or rhodium complexes, represent advanced methods for creating C-C and C-N bonds with high enantioselectivity, and are applicable to terminal alkynes. acs.orgresearchgate.net
The (S)-configuration at the C4 position makes this compound a valuable building block for the diastereoselective synthesis of natural product analogues, where the stereocenter can direct the facial selectivity of subsequent reactions. vulcanchem.com The development of new catalytic methods that can utilize simple, chiral precursors like this compound is a significant goal in expanding the toolkit of synthetic organic chemistry. bohrium.comchinesechemsoc.org
Structure
3D Structure
Properties
CAS No. |
921756-75-4 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
(4S)-4-methylnon-1-yne |
InChI |
InChI=1S/C10H18/c1-4-6-7-9-10(3)8-5-2/h2,10H,4,6-9H2,1,3H3/t10-/m1/s1 |
InChI Key |
UTHILQMCUOEJSI-SNVBAGLBSA-N |
Isomeric SMILES |
CCCCC[C@H](C)CC#C |
Canonical SMILES |
CCCCCC(C)CC#C |
Origin of Product |
United States |
Stereochemical Control and Aspects in 4s 4 Methylnon 1 Yne Synthesis
Strategies for Absolute Configuration Control at Stereogenic Centers
The establishment of the absolute configuration at the C4 stereocenter in (4S)-4-Methylnon-1-yne is a critical step in its synthesis. Several strategies can be employed to achieve this, primarily falling into the categories of using a chiral pool, employing chiral auxiliaries, or applying asymmetric catalysis.
A chiral pool approach would involve starting from a readily available enantiopure precursor that already contains the required stereocenter. For this compound, a suitable starting material could be a derivative of (S)-citronellene or another natural product with the correct stereochemistry at the carbon that will become C4.
A more versatile strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of this compound, an Evans oxazolidinone auxiliary could be utilized. vulcanchem.com The synthesis would involve acylating the oxazolidinone with a propionyl group, followed by α-alkylation with a hexyl halide. The oxazolidinone directs the alkylation to occur from a specific face, leading to the desired (S)-configuration at the α-carbon. Subsequent removal of the auxiliary would yield a carboxylic acid derivative that can be converted to the target alkyne.
Another powerful method is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries. For instance, an asymmetric conjugate addition of a methyl group to an appropriate α,β-unsaturated precursor could establish the C4 stereocenter.
The following table summarizes these strategies:
| Strategy | Description | Example Application for this compound |
| Chiral Pool | Utilization of a readily available enantiopure starting material. | Synthesis starting from (S)-citronellene. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Use of an Evans oxazolidinone to direct the alkylation of a propionyl group. vulcanchem.com |
| Asymmetric Catalysis | Use of a chiral catalyst to produce an enantiomerically enriched product. | Asymmetric conjugate addition of a methyl group to an enone precursor. |
Enantioselectivity and Enantiomeric Excess (e.e.) in Catalytic Pathways
Catalytic pathways are highly sought after for the synthesis of enantiopure compounds like this compound due to their efficiency. The success of these pathways is measured by their enantioselectivity, which is quantified by the enantiomeric excess (e.e.). A high e.e. indicates that one enantiomer is formed in much greater amounts than the other.
One of the most powerful tools for asymmetric synthesis is transition metal catalysis. For the synthesis of chiral alkynes, rhodium-catalyzed asymmetric hydrogenation or hydroformylation of a suitable olefin precursor could be a viable route. For instance, a rhodium complex with a chiral phosphine (B1218219) ligand, such as BINAP, could be used to catalyze the asymmetric addition of a functional group that can then be converted to the alkyne. vulcanchem.com
Another approach is the asymmetric alkylation of an alkyne. This can be achieved through the deprotonation of a terminal alkyne to form an acetylide, which then reacts with a prochiral electrophile in the presence of a chiral ligand. Alternatively, a chiral base can be used to deprotonate the alkyne enantioselectively.
The enantiomeric excess achieved in these reactions is highly dependent on the choice of catalyst, ligand, solvent, and reaction conditions. Optimization of these parameters is crucial for obtaining high enantiopurity. While specific data for the synthesis of this compound is not widely published, analogous reactions reported in the literature provide an indication of the potential enantioselectivities that could be achieved.
Below is a table illustrating potential catalytic systems and their expected enantiomeric excesses for reactions that could be adapted for the synthesis of this compound:
| Catalytic System | Reaction Type | Potential e.e. (%) |
| Rhodium-BINAP | Asymmetric Hydrogenation | >95 |
| Copper-Box | Asymmetric Alkylation | >90 |
| Chiral Phase-Transfer Catalyst | Asymmetric Alkylation | >90 |
Diastereoselective Approaches and Control in Multistep Syntheses
In the context of synthesizing more complex molecules that may contain the this compound moiety as a fragment, diastereoselective control becomes crucial. When a molecule has multiple stereocenters, the relationship between them can be either enantiomeric or diastereomeric. Diastereoselective reactions aim to control the formation of a new stereocenter in a molecule that already contains one or more stereocenters.
Substrate-controlled diastereoselection is a common strategy where the existing stereocenter(s) in the molecule direct the stereochemical outcome of a reaction at a new developing stereocenter. This is often rationalized using models such as Felkin-Anh or Cram's rule. For example, if a precursor to this compound already contained a stereocenter, the addition of a methyl group to a carbonyl to create the C4 stereocenter would be influenced by the existing chirality.
Reagent-controlled diastereoselection involves the use of a chiral reagent to control the stereochemical outcome, regardless of the existing stereochemistry in the substrate. This is particularly useful when the inherent diastereoselectivity of the substrate is low or leads to the undesired diastereomer. Chiral reducing agents, such as those derived from lithium aluminum hydride modified with chiral ligands, are examples of such reagents.
In a multistep synthesis, the sequence of reactions is carefully planned to ensure that each new stereocenter is introduced with the correct relative and absolute stereochemistry. Protecting groups may be used to block certain reactive sites and prevent undesired side reactions. The synthesis of complex natural products often showcases elegant examples of diastereoselective control. gla.ac.uk For instance, the synthesis of dolabelide C, a complex macrolide, involves numerous stereoselective steps to construct its multiple stereogenic centers. gla.ac.uk
The following table presents examples of diastereoselective reactions that could be relevant in a multistep synthesis involving the this compound framework:
| Reaction Type | Chiral Influence | Expected Diastereomeric Ratio (d.r.) |
| Aldol Reaction | Substrate-controlled (using a chiral aldehyde) | >90:10 |
| Grignard Addition to Chiral Aldehyde | Substrate-controlled (Felkin-Anh model) | >85:15 |
| Directed Reduction of a Ketone | Reagent-controlled (using a chiral reducing agent) | >95:5 |
Reactivity and Synthetic Transformations Involving Chiral Alkynes
Reactions at the Terminal Alkyne Moiety
The terminal alkyne group of (4S)-4-Methylnon-1-yne is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions.
The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base, is highly efficient for creating conjugated enynes and arylalkynes. wikipedia.orglibretexts.org The reaction proceeds under mild conditions, often at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org
In the context of this compound, the Sonogashira coupling would allow for the introduction of various aryl or vinyl substituents at the C-1 position, leading to a diverse array of chiral products. The general scheme for this transformation is depicted below:

Table 1: Representative Catalysts and Conditions for Sonogashira Coupling
| Catalyst System | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ / CuI | Amine (e.g., Et₃N, i-Pr₂NH) | DMF, THF | Room Temperature to 60°C | libretexts.orgresearchgate.net |
| PdCl₂(PPh₃)₂ / CuI | Amine (e.g., Et₃N, pyrrolidine) | DMF, Water | Room Temperature to Reflux | libretexts.org |
This table presents common catalyst systems and conditions for the Sonogashira coupling reaction and does not represent specific experimental data for this compound.
The triple bond of this compound can be selectively reduced to either a (Z)- or (E)-alkene, a critical transformation in the synthesis of stereochemically defined molecules.
Z-Selective Semireduction: The classic method for achieving Z-alkenes is through the use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate). almerja.comrsc.org This heterogeneous catalyst facilitates the syn-addition of two hydrogen atoms across the alkyne, resulting in the cis-alkene. almerja.comyoutube.com More recent developments have introduced organic photoreductants that can effect the semireduction of alkynes to Z-alkenes with high selectivity, even in the presence of functional groups that are typically problematic for transition metal catalysts. nih.govchemrxiv.orgresearchgate.net
E-Selective Semireduction: The complementary reduction to the trans-alkene is typically achieved using sodium metal in liquid ammonia. youtube.com This dissolving metal reduction proceeds through a radical anion intermediate, which preferentially adopts a trans-configuration to minimize steric repulsion before protonation. youtube.com
Table 2: Reagents for Chemoselective Semireduction of Alkynes
| Desired Product | Reagent(s) | Key Features | Reference |
| (Z)-Alkene | H₂, Lindlar's Catalyst | Heterogeneous, syn-addition | almerja.comrsc.org |
| (Z)-Alkene | Organic Photoreductant | Tolerates Lewis-basic motifs | nih.govchemrxiv.orgresearchgate.net |
| (E)-Alkene | Na, NH₃ (l) | Dissolving metal reduction, anti-addition | youtube.com |
This table summarizes common reagents for the stereoselective reduction of alkynes and does not represent specific experimental data for this compound.
The alkyne functionality of this compound can participate in various cycloaddition reactions to construct cyclic and heterocyclic systems.
[2+2+2] Cycloadditions: These reactions, often catalyzed by transition metals like cobalt, involve the formal combination of three alkyne units, or a combination of alkynes and other unsaturated partners, to form a six-membered ring. While specific examples involving this compound are not prevalent in the searched literature, the general transformation is a powerful tool for the synthesis of substituted benzenes and other aromatic systems.
1,3-Dipolar Cycloadditions: This class of reactions involves the addition of a 1,3-dipole to the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.org This reaction, also known as the Huisgen cycloaddition, is a highly efficient and stereospecific method for synthesizing a wide variety of heterocycles, such as isoxazoles and triazoles. wikipedia.orgrsc.orgrsc.org The regioselectivity of the addition is governed by both electronic and steric factors. nih.gov Asymmetric variants of this reaction, using chiral catalysts or auxiliaries, can lead to enantioenriched heterocyclic products. rsc.orgrsc.org
[2+2] Cycloadditions: While thermally forbidden, [2+2] cycloadditions between alkynes and alkenes can be achieved photochemically or through catalysis to form cyclobutenes. acs.orgresearchgate.netnih.gov Visible light photocatalysis has emerged as a milder alternative to UV irradiation for these transformations. nih.gov
Hydrofunctionalization reactions, such as hydroalkynylation and hydroarylation, involve the addition of a C-H bond across the triple bond of this compound.
Hydroalkynylation: This reaction involves the addition of a terminal alkyne to another alkyne, and while not extensively detailed for this specific substrate in the provided search results, it represents a potential pathway for the synthesis of conjugated enynes.
Hydroarylation: The addition of an arene C-H bond across the alkyne is a powerful method for the synthesis of substituted alkenes. acs.orgmdpi.comrsc.orgnih.govenglelab.com This transformation can be catalyzed by various transition metals, including gold and palladium. mdpi.comnih.gov The regioselectivity and stereoselectivity of the addition can often be controlled by the choice of catalyst and directing groups. englelab.com Asymmetric hydroarylation can lead to the formation of axially chiral biaryls. acs.org
Reactions at the Chiral Center and Adjacent Substructures
The presence of a stereogenic center at the C-4 position allows for diastereoselective reactions and the potential for chirality transfer.
The acetylide anion generated by deprotonation of the terminal alkyne of this compound is a potent nucleophile. lumenlearning.comlibretexts.orglibretexts.org This nucleophile can participate in SN2 reactions with primary alkyl halides to form a new carbon-carbon bond, effectively elongating the carbon chain. lumenlearning.comlibretexts.orgmasterorganicchemistry.comopenstax.org This alkylation reaction is a fundamental strategy for building more complex molecular frameworks from simpler alkyne precursors. lumenlearning.comlibretexts.orglibretexts.org The use of secondary or tertiary alkyl halides is generally avoided as it can lead to elimination reactions due to the basicity of the acetylide anion. lumenlearning.comlibretexts.orgopenstax.org
While the reaction occurs at the terminal alkyne, the chirality at the C-4 position can influence the stereochemical outcome of subsequent transformations on the newly formed internal alkyne. The steric environment created by the chiral center can direct the approach of reagents in reactions such as reductions or additions to the internal triple bond.
Metathesis Reactions in Chiral Alkyne Chemistry
Alkyne metathesis is a powerful synthetic tool for the formation of new carbon-carbon triple bonds. This reaction, catalyzed by metal-alkylidyne complexes (typically of molybdenum or tungsten), involves the scrambling of alkyne fragments. For a chiral terminal alkyne like this compound, several metathesis pathways can be envisioned.
Cross-Metathesis:
In cross-metathesis, this compound could react with another internal or terminal alkyne. The outcome of this reaction is the formation of new, unsymmetrical alkynes. The stereocenter at C4 is remote from the reacting triple bond and is therefore expected to remain unaffected during the metathesis catalytic cycle. This allows for the incorporation of the chiral fragment into a variety of new molecular architectures.
For instance, the cross-metathesis of this compound with an internal alkyne like 4-octyne would be expected to yield a new chiral internal alkyne, (S)-5-methyl-4-undecyne, along with other metathesis products. The efficiency and selectivity of such reactions are highly dependent on the catalyst used and the reaction conditions.
Homodimerization (Self-Metathesis):
In the absence of a different alkyne partner, terminal alkynes can undergo homodimerization. For this compound, this would lead to the formation of a symmetrical internal alkyne, (8S, 9S)-8,9-dimethylhexadec-7-yne, with the expulsion of acetylene. This reaction would produce a molecule with two stereocenters, and the stereochemical relationship between them would be determined by the dimerization process.
The following table summarizes potential metathesis reactions involving this compound.
| Reaction Type | Reactants | Catalyst | Potential Chiral Product |
| Cross-Metathesis | This compound + 4-Octyne | Schrock Catalyst (e.g., Mo(NAr)(CH-t-Bu)(O-t-Bu)(_2)) | (S)-5-Methyl-4-undecyne |
| Homodimerization | This compound | Tungsten-based catalyst (e.g., W(C-t-Bu)(O-t-Bu)(_3)) | (8S, 9S)-8,9-Dimethylhexadec-7-yne |
Applications of 4s 4 Methylnon 1 Yne As a Chiral Building Block in Complex Molecule Synthesis
Construction of Chiral Natural Product Fragments and Analogs
The enantiomerically pure nature of (4S)-4-Methylnon-1-yne makes it a theoretically valuable starting material for the synthesis of chiral fragments of natural products and their analogs. The defined stereocenter at the C4 position can serve as a crucial control element in directing the stereochemical outcome of subsequent reactions.
One theoretical application lies in diastereoselective reactions where the chiral center influences the approach of reagents to the alkyne functionality. For instance, in the synthesis of terpene natural products, the spatial orientation of the methyl group in this compound could direct the facial selectivity of reactions like the Diels-Alder cycloaddition. vulcanchem.com Although specific examples involving this exact molecule are scarce, the principle of using chiral alkynes to introduce stereocenters is a well-established strategy in natural product synthesis. sci-hub.se
The synthesis of fragments of complex natural products often relies on the assembly of smaller, stereochemically defined units. This compound could potentially serve as such a unit, providing a hydrocarbon backbone with a fixed stereocenter and a terminal alkyne for further elaboration. For example, the alkyne can be functionalized through various reactions, including hydroboration-oxidation to yield chiral aldehydes or alcohols, or Sonogashira coupling to introduce aryl or vinyl substituents, thereby constructing more complex fragments.
Table 1: Potential Reactions of this compound in Natural Product Fragment Synthesis
| Reaction Type | Potential Product | Significance in Natural Product Synthesis |
| Hydroboration-Oxidation | Chiral Aldehyde/Alcohol | Introduction of a new stereocenter and a versatile functional group for further transformations. |
| Sonogashira Coupling | Chiral Enynes/Aryl Alkynes | Formation of carbon-carbon bonds to build complex carbon skeletons. |
| Click Chemistry (Azide-Alkyne Cycloaddition) | Chiral Triazoles | Introduction of heterocyclic moieties commonly found in natural products. |
| Hydration | Chiral Ketone | Formation of a carbonyl group for subsequent nucleophilic additions or other modifications. |
Synthesis of Bioactive Compounds and Pharmaceutically Relevant Scaffolds
The terminal alkyne group of this compound is particularly amenable to a variety of synthetic transformations that can lead to diverse molecular scaffolds. For example, the alkyne can participate in metal-catalyzed cyclization reactions to form heterocyclic or carbocyclic ring systems, which are common motifs in many bioactive molecules. researchgate.net
Furthermore, the lipophilic nonyl chain of the molecule can be a desirable feature for compounds targeting biological membranes or hydrophobic pockets of proteins. The stereochemistry at the C4 position could play a crucial role in the specific interactions of a derived molecule with its biological target.
Table 2: Potential Bioactive Scaffolds Derivable from this compound
| Scaffold Type | Synthetic Approach | Potential Biological Relevance |
| Chiral Pyrrolidines/Piperidines | Aza-Claisen rearrangement or intramolecular hydroamination | Central nervous system agents, enzyme inhibitors |
| Chiral Tetrahydrofurans | Intramolecular cyclization of a derived alcohol | Components of various natural products with diverse bioactivities |
| Chiral Carbocycles | Enyne metathesis or other cyclization strategies | Building blocks for steroids, prostaglandins, and other bioactive lipids |
Role in the Preparation of Chiral Ligands and Catalysts for Asymmetric Transformations
Chiral ligands are essential components of asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. The synthesis of these ligands often involves the use of chiral building blocks to introduce the necessary stereochemical information.
This compound could potentially be elaborated into a variety of chiral ligands. For example, the terminal alkyne can be converted into a phosphine (B1218219), amine, or alcohol functionality, which can then coordinate to a metal center. The chiral backbone of the ligand, originating from this compound, would create a chiral environment around the metal, influencing the stereochemical outcome of the catalyzed reaction.
While specific ligands derived from this compound are not documented, the general strategy of using chiral alkynes in ligand synthesis is known. For instance, chiral diols synthesized from alkynes can be converted into phosphinites or phosphoramidites, which are important classes of ligands for asymmetric hydrogenation and other transformations. nzdr.ru The development of new chiral ligands is an active area of research, and chiral alkynes like this compound represent a potential, yet underexplored, source of chirality for these applications. escholarship.org
Table 3: Potential Chiral Ligand Types from this compound
| Ligand Class | Potential Synthetic Transformation | Application in Asymmetric Catalysis |
| Chiral Phosphine Ligands | Hydrophosphination of the alkyne | Hydrogenation, cross-coupling reactions |
| Chiral Amino Alcohol Ligands | Epoxidation of the alkyne followed by ring-opening with an amine | Asymmetric additions to carbonyls |
| Chiral Diol Ligands | Dihydroxylation of the alkyne | Asymmetric epoxidation, cyclopropanation |
Stereoselective Synthesis of Chiral Heterocycles and Polycyclic Systems
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The stereoselective synthesis of chiral heterocycles is a significant challenge in organic synthesis. Chiral alkynes, such as this compound, can serve as valuable precursors for the construction of these complex structures.
The terminal alkyne of this compound can participate in a variety of cycloaddition and cyclization reactions to form heterocyclic rings. For example, a [3+2] cycloaddition with an azide (B81097) would lead to a chiral triazole, while a Pauson-Khand reaction could be employed to construct a cyclopentenone fused to a chiral backbone.
Furthermore, intramolecular reactions of derivatives of this compound can lead to the formation of chiral heterocycles. For instance, an appropriately functionalized derivative could undergo an intramolecular hydroamination or hydroalkoxylation to yield a chiral nitrogen- or oxygen-containing heterocycle. The synthesis of nitrogen-containing heterocycles from chiral 4-azaocta-1,7-diynes has been reported, highlighting the potential of similar strategies with related chiral alkynes. ua.es The synthesis of polycyclic β-lactams has also been achieved through enyne metathesis, a reaction where a chiral alkyne could be a key starting material. researchgate.net
The construction of polycyclic systems can also be envisaged using this compound. Tandem reactions, where multiple bonds are formed in a single operation, are particularly powerful in this context. A chiral alkyne can be designed to undergo a cascade of reactions, leading to the rapid assembly of complex polycyclic frameworks with defined stereochemistry.
Table 4: Potential Heterocyclic and Polycyclic Systems from this compound
| System Type | Synthetic Strategy | Potential Significance |
| Chiral Triazoles | Azide-alkyne cycloaddition | Bioisosteres for amides, ligands, bioactive compounds |
| Chiral Pyrrolidines | Intramolecular hydroamination of an amino-alkyne | Core structures in many alkaloids and pharmaceuticals |
| Chiral Tetrahydrofurans | Intramolecular hydroalkoxylation of an alcohol-alkyne | Found in numerous natural products with diverse biological activities |
| Chiral Fused Bicyclic Systems | Pauson-Khand reaction, Diels-Alder reaction | Scaffolds for complex natural product synthesis and drug discovery |
Advanced Spectroscopic and Chiroptical Analysis for Chiral Alkynes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereodiscrimination and Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. For chiral molecules like (4S)-4-Methylnon-1-yne, standard NMR spectra of the two enantiomers, (4S) and (4R), are identical. To differentiate between them, chiral auxiliary compounds are employed to induce a diastereomeric environment, leading to distinct NMR signals for each enantiomer.
Application of Chiral Derivatizing Agents (CDAs)
Chiral Derivatizing Agents (CDAs) are enantiomerically pure reagents that covalently bond to the analyte, converting a pair of enantiomers into a mixture of diastereomers. researchgate.net These diastereomers exhibit different physicochemical properties, resulting in distinguishable NMR spectra. vulcanchem.com For a molecule like this compound, which lacks common functional groups for derivatization, a synthetic modification, such as hydroboration-oxidation of the alkyne to introduce a hydroxyl group, would be a necessary prerequisite for derivatization.
Following such a modification, a well-known CDA like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) could be used to form diastereomeric esters. The analysis of the ¹H or ¹⁹F NMR spectra of these esters would allow for the determination of enantiomeric excess and, by applying Mosher's method, the absolute configuration of the stereocenter.
Table 1: Hypothetical ¹H NMR Data for Diastereomeric Esters of a Hydroxylated Derivative of 4-Methylnon-1-yne with a Chiral Derivatizing Agent
| Proton near Chiral Center | Chemical Shift (δ) for (4S)-derivative | Chemical Shift (δ) for (4R)-derivative | Chemical Shift Difference (Δδ) |
|---|---|---|---|
| H-4 | 4.85 ppm | 4.80 ppm | 0.05 ppm |
| CH₃ at C4 | 1.10 ppm | 1.12 ppm | -0.02 ppm |
Utilization of Chiral Solvating Agents (CSAs)
Chiral Solvating Agents (CSAs) form transient, non-covalent diastereomeric complexes with the enantiomers of an analyte. nih.govresearchgate.net This interaction leads to differential shielding of the nuclei of the two enantiomers, resulting in the splitting of NMR signals. researchgate.net The magnitude of this separation is dependent on the strength of the interaction, the concentration of the CSA, and the solvent used. researchgate.net For this compound, the π-system of the alkyne could interact with a suitable CSA, potentially allowing for direct analysis without prior derivatization.
Table 2: Principles of Chiral Recognition of this compound using a Chiral Solvating Agent
| Parameter | Description |
|---|---|
| Interaction Type | Non-covalent (e.g., hydrogen bonding, π-π stacking, dipole-dipole interactions) |
| NMR Observation | Splitting of signals for the (4S) and (4R) enantiomers in the presence of the CSA |
| Key Nuclei to Monitor | Protons and carbons close to the chiral center (C4) and the alkyne group |
| Quantitative Analysis | Integration of the separated signals provides the enantiomeric ratio |
Multinuclear NMR Techniques for Enhanced Chiral Recognition
While ¹H NMR is most common, other nuclei can offer advantages for chiral analysis. acs.orgresearchgate.net For this compound, ¹³C NMR spectroscopy could be employed in conjunction with a CSA. The greater chemical shift dispersion of ¹³C NMR can lead to better resolution of the signals for the two enantiomers, especially in complex regions of the ¹H spectrum. acs.orgresearchgate.net If the molecule were to be derivatized with a CDA containing nuclei such as ¹⁹F or ³¹P, the corresponding multinuclear NMR techniques would offer simple spectra with high sensitivity and large chemical shift differences, facilitating accurate determination of enantiomeric purity. acs.orgresearchgate.net
Optical Polarimetry and Circular Dichroism (CD) Spectroscopy
These techniques rely on the differential interaction of chiral molecules with polarized light.
Optical polarimetry measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule. For this compound, a non-zero specific rotation would be expected, with the (4R)-enantiomer exhibiting a rotation of equal magnitude but opposite sign.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com A CD spectrum is a plot of this difference in absorption versus wavelength. For this compound, the alkyne chromophore is not typically strongly absorbing in the accessible UV-Vis range. However, subtle electronic transitions could potentially give rise to a CD signal, known as a Cotton effect, which would be characteristic of the (S) configuration at the C4 position. mdpi.com
Table 3: Expected Chiroptical Properties for this compound
| Technique | Parameter Measured | Expected Observation for this compound |
|---|---|---|
| Optical Polarimetry | Specific Rotation [α] | A specific, non-zero value (either positive or negative) |
| Circular Dichroism | Differential Absorption (Δε) | Potentially weak Cotton effects in the UV region |
Cavity-Enhanced Chiral Polarimetry
Traditional polarimetry can suffer from low sensitivity, requiring relatively high concentrations of the sample. Cavity-enhanced polarimetry is a more recent development that significantly amplifies the chiroptical signals by passing the light through the sample multiple times within an optical cavity. nih.gov This technique allows for the analysis of chiral compounds at much lower concentrations and even in the gas phase. nih.gov For a volatile compound like this compound, cavity-enhanced polarimetry could provide a highly sensitive method for determining its optical rotation and enantiomeric excess without the need for calibration. nih.gov
Raman Optical Activity (ROA) Spectroscopy for Molecular Structure Elucidation
Raman Optical Activity (ROA) is a powerful vibrational spectroscopic technique that measures the small difference in the intensity of Raman scattered right and left circularly polarized light. The resulting ROA spectrum provides detailed information about the stereochemistry and conformation of chiral molecules in solution.
An ROA analysis of this compound would yield a spectrum with positive and negative bands corresponding to the vibrational modes of the molecule. This vibrational fingerprint is highly sensitive to the three-dimensional structure. Theoretical calculations of the ROA spectrum for the (4S) configuration could be compared with the experimental spectrum to provide an unambiguous assignment of the absolute configuration.
Table 4: Information Obtainable from ROA Spectroscopy of this compound
| Vibrational Mode | Potential Information from ROA |
|---|---|
| C-H stretching and bending | Conformation of the alkyl chain |
| C-C stretching | Backbone structure and conformation |
| Modes involving the chiral center | Direct information on the absolute configuration (S vs. R) |
| Alkyne C≡C and C-H stretching | Local environment of the alkyne group |
X-ray Diffraction Analysis for Unambiguous Absolute Configuration Determination
X-ray diffraction (XRD) analysis of a single crystal stands as the definitive method for the unambiguous determination of a molecule's absolute configuration. springernature.comnih.gov This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be established. For a chiral molecule, this means the absolute stereochemistry of each stereogenic center can be assigned without ambiguity. springernature.com
The determination of absolute structure relies on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukthieme-connect.de This effect occurs when the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. thieme-connect.de This leads to measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), breaking Friedel's Law which states they should be equal. researchgate.net By analyzing these intensity differences, the absolute arrangement of atoms in the crystal can be determined. ed.ac.uk
A critical challenge in applying this method to a molecule like this compound is its composition of only light atoms (carbon and hydrogen). Light atoms are weak anomalous scatterers, making the intensity differences between Friedel pairs extremely small and difficult to measure accurately. ed.ac.uk To overcome this limitation, two primary strategies are employed:
Derivatization: The chiral alkyne can be chemically modified by introducing a heavy atom (e.g., bromine, iodine) or by forming a salt or co-crystal with a molecule containing a heavy atom. encyclopedia.pub This heavy atom acts as a strong anomalous scatterer, significantly enhancing the anomalous dispersion effect and making the absolute configuration easier to determine. researchgate.net
Internal Reference: The molecule can be derivatized with a chiral auxiliary of a known absolute configuration. sci-hub.senih.gov The X-ray analysis then determines the relative configuration of the alkyne's stereocenter with respect to the known center of the auxiliary. Since the auxiliary's absolute configuration is already established, the absolute configuration of the alkyne is also determined. thieme-connect.desci-hub.se
During the refinement of the crystal structure data, the Flack parameter (x) is calculated. ed.ac.uknih.gov This parameter, ranging from 0 to 1, indicates the relative proportion of the two possible enantiomeric structures in the crystal. ed.ac.uk A value close to 0 with a small standard uncertainty indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one. encyclopedia.pub
| Parameter | Significance in Absolute Configuration Determination |
|---|---|
| Crystal System & Space Group | Must be non-centrosymmetric for a chiral, enantiopure compound. ed.ac.uk |
| Anomalous Dispersion | The physical basis for distinguishing between enantiomers in an XRD experiment. thieme-connect.deresearchgate.net |
| Flack Parameter (x) | A value close to 0 indicates the correct absolute structure has been modeled; a value close to 1 indicates the inverted structure is correct. ed.ac.ukencyclopedia.pub |
| Heavy Atom | Inclusion via derivatization enhances anomalous scattering, crucial for light-atom molecules like alkynes. researchgate.net |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers and assessing the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. openochem.orgmdpi.commdpi.com The fundamental principle involves the differential interaction of the two enantiomers with the chiral environment of the stationary phase, leading to the formation of transient, diastereomeric complexes with different energies of formation. openochem.org This results in different retention times for each enantiomer, allowing for their separation and quantification. mdpi.com
However, the direct chiral HPLC analysis of simple alkynes like this compound presents significant challenges. nih.govnih.gov Firstly, the alkyne functional group is a very weak chromophore, leading to poor sensitivity with standard UV-Vis detectors. nih.govnih.gov Secondly, the structural difference between the enantiomers is often too subtle to achieve significant differential interaction with common CSPs, resulting in poor or no separation. nih.gov
To address these issues, a pre-column derivatization strategy is often employed. A highly effective method involves the reaction of the alkyne with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable alkyne-cobalt complex. nih.gov This complexation offers two key advantages:
Enhanced Detection: The resulting cobalt complex is intensely colored and possesses a strong UV-Vis chromophore, allowing for sensitive detection at higher wavelengths (e.g., 350 nm). nih.gov
Improved Chiral Recognition: The bulky, stereochemically defined cobalt-carbonyl moiety significantly alters the molecule's size and shape, enhancing its interaction with the chiral stationary phase and facilitating enantiomeric separation. nih.govnih.gov
Once derivatized, the complex can be analyzed on a suitable CSP, such as one based on cellulose (B213188) or amylose (B160209) derivatives. researchgate.netwindows.net The enantiomeric excess can be calculated from the relative peak areas of the two separated enantiomers in the resulting chromatogram. sigmaaldrich.com
| Parameter | Typical Condition/Value for Chiral Alkyne Analysis |
|---|---|
| Derivatizing Agent | Dicobalt Octacarbonyl (Co₂(CO)₈) nih.gov |
| Chiral Stationary Phase (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK-IB) nih.govresearchgate.net |
| Mobile Phase | Isopropanol/n-Hexane (e.g., 0.4:99.6 v/v) nih.gov |
| Flow Rate | 1.0 mL/min oup.com |
| Column Temperature | 25 °C oup.com |
| Detection Wavelength | ~350 nm (for cobalt complex) nih.gov |
Mass Spectrometry (MS) in Chiral Analysis
Mass spectrometry (MS) is a powerful analytical technique prized for its speed, sensitivity, and specificity. polyu.edu.hk However, it is generally considered "chiral-blind" because enantiomers have identical masses and therefore cannot be distinguished based on their mass-to-charge (m/z) ratio in a standard MS experiment. nih.govspectroscopyonline.com Despite this limitation, several MS-based strategies have been developed to enable the analysis of chiral compounds like this compound. nih.gov
These methods can be broadly categorized into two main approaches:
Indirect Methods (MS coupled with Chiral Separation): This is the most common approach, where the mass spectrometer serves as a highly sensitive detector for a chromatographic system capable of separating enantiomers. nih.gov Techniques like HPLC-MS and GC-MS are used, where a chiral column first separates the enantiomers in time before they enter the mass spectrometer for detection and quantification. nih.gov This hyphenated approach combines the resolving power of chiral chromatography with the sensitivity and specificity of mass spectrometry.
Direct Methods (MS-based Chiral Recognition): These methods use the mass spectrometer itself to differentiate enantiomers. This is achieved by inducing a diastereomeric interaction within the instrument. A common strategy involves forming a non-covalent complex between the chiral analyte enantiomers and a single enantiomer of a "chiral selector" molecule. polyu.edu.hk These resulting diastereomeric complex ions will have different stabilities or fragmentation pathways when subjected to tandem mass spectrometry (MS/MS). researchgate.net By comparing the fragmentation patterns or the relative abundances of fragment ions, the enantiomers can be distinguished and their relative proportions determined. nih.govnih.gov
More advanced techniques are also emerging. Mass-selected photoelectron circular dichroism (MS-PECD) is a novel method that can directly provide enantiomer-specific identification and quantification without prior separation or complexation. spectroscopyonline.com Ion mobility spectrometry-mass spectrometry (IMS-MS) can also be used to separate diastereomeric complexes based on their different shapes and sizes in the gas phase.
| MS-Based Method | Principle of Chiral Differentiation |
|---|---|
| LC-MS / GC-MS | Physical separation of enantiomers via chiral chromatography prior to MS detection. nih.gov |
| Kinetic Method (Tandem MS) | Different dissociation rates of diastereomeric complexes formed with a chiral selector. nih.gov |
| Ion Mobility Spectrometry (IMS-MS) | Separation of diastereomeric ions based on differences in their gas-phase mobility (shape/size). nih.gov |
| Photoelectron Circular Dichroism (MS-PECD) | Asymmetric emission of photoelectrons upon ionization with circularly polarized light. spectroscopyonline.com |
Computational Chemistry and Mechanistic Investigations
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Stereoselectivity
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is particularly useful for studying reaction mechanisms and elucidating the origins of stereoselectivity.
As of the latest available research, specific DFT studies focusing exclusively on the reaction mechanisms and stereoselectivity of (4S)-4-Methylnon-1-yne have not been reported in peer-reviewed literature. While DFT has been extensively applied to understand the reactivity of alkynes in various transformations—such as hydroboration, hydrosilylation, and cycloaddition reactions—these studies have typically utilized different alkyne substrates.
General principles from DFT studies on other chiral alkynes suggest that the stereochemical outcome of reactions involving this compound would be governed by the steric and electronic interactions between the substrate, reagents, and catalyst in the transition state. The chiral center at the C4 position, bearing a methyl group, would play a crucial role in directing the approach of incoming reagents, leading to diastereomeric transition states with different energy barriers. A comprehensive DFT study on this compound would involve mapping the potential energy surface for a given reaction to identify the lowest energy pathways and predict the major stereoisomer formed.
Table 1: Hypothetical DFT Investigation of a Reaction Involving this compound
| Parameter | Description |
|---|---|
| Reactants | This compound, Reagent (e.g., borane) |
| Computational Method | DFT (e.g., B3LYP functional) |
| Basis Set | e.g., 6-31G(d,p) |
| Solvation Model | e.g., PCM (Polarizable Continuum Model) |
| Calculated Properties | Transition state geometries, Activation energies, Reaction energies |
| Predicted Outcome | Diastereomeric ratio of products |
This table represents a hypothetical computational experiment, as no specific studies on this compound are currently available.
Molecular Modeling of Chiral Recognition Processes
Molecular modeling encompasses a range of computational techniques used to model or mimic the behavior of molecules. In the context of chiral recognition, these methods are employed to understand how a chiral molecule like this compound interacts with other chiral entities, such as chiral catalysts, enzymes, or chiral stationary phases in chromatography.
Currently, there is no published research detailing the molecular modeling of chiral recognition processes specifically involving this compound. Such studies would be instrumental in designing enantioselective syntheses or developing effective methods for its enantiomeric separation. For example, molecular docking simulations could predict the binding affinity and orientation of the (S)- and (R)-enantiomers within the active site of an enzyme or the chiral pocket of a catalyst. These simulations rely on force fields to calculate the potential energy of the system as a function of the atomic coordinates.
Table 2: Potential Molecular Modeling Approaches for Chiral Recognition of this compound
| Modeling Technique | Application |
|---|---|
| Molecular Docking | Predicting the interaction with a chiral catalyst or enzyme active site. |
| Molecular Dynamics | Simulating the dynamic behavior of the compound in a chiral solvent or on a chiral surface. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions where bond breaking/formation occurs within a larger molecular system (e.g., an enzyme). |
This table outlines potential applications of molecular modeling to this compound, for which specific studies are not yet available.
Theoretical Prediction of Chiroptical Properties and Spectroscopic Signatures
Chiroptical spectroscopy, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), provides information about the three-dimensional structure of chiral molecules. The theoretical prediction of these properties using computational methods is a powerful tool for determining the absolute configuration of a molecule.
There are no specific published theoretical predictions of the chiroptical properties for this compound. However, the methodology for such predictions is well-established. Time-dependent DFT (TD-DFT) is commonly used to calculate ECD spectra, which arise from the differential absorption of left and right circularly polarized light by a chiral molecule. Similarly, DFT calculations can predict VCD spectra, the vibrational analogue of ECD.
In addition to chiroptical properties, computational methods can predict other spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of this compound and its derivatives. For instance, calculated NMR chemical shifts can help assign the signals in an experimental spectrum to specific atoms in the molecule.
Table 3: Computational Methods for Spectroscopic Prediction of this compound
| Spectroscopic Technique | Computational Method | Predicted Parameters |
|---|---|---|
| Electronic Circular Dichroism (ECD) | Time-Dependent DFT (TD-DFT) | Excitation energies, Rotational strengths |
| Vibrational Circular Dichroism (VCD) | DFT | Vibrational frequencies, Dipole strengths, Rotational strengths |
| Nuclear Magnetic Resonance (NMR) | DFT (GIAO method) | Chemical shifts, Coupling constants |
| Infrared (IR) Spectroscopy | DFT | Vibrational frequencies, Intensities |
This table summarizes the standard computational approaches for predicting spectroscopic properties, which could be applied to this compound.
Future Research Directions and Emerging Synthetic Challenges
Development of Next-Generation Asymmetric Catalytic Systems for (4S)-4-Methylnon-1-yne and Related Chiral Alkynes
The enantioselective synthesis of chiral alkynes like this compound is a cornerstone of modern organic chemistry. Future research is intensely focused on developing more efficient, selective, and sustainable catalytic systems.
A significant trend is the move towards using earth-abundant metals as catalysts. acs.orgrsc.org While precious metals like palladium and rhodium have been instrumental, their cost and toxicity are driving research into alternatives such as cobalt, nickel, and copper. acs.orgrsc.orgchinesechemsoc.orgorganic-chemistry.org For instance, cobalt/zinc bimetallic systems have shown promise in the enantioselective alkynylation of ketones with terminal alkynes, a methodology that could be adapted for the synthesis of precursors to this compound or its derivatives. acs.orgresearchgate.net These systems often employ chiral bisphosphine ligands to induce high enantioselectivity. acs.org
The design of novel chiral ligands is another critical area of research. chinesechemsoc.org Sterically demanding N-heterocyclic carbene (NHC) ligands are being explored for their strong σ-donating properties and stability, which can lead to high efficiency in the hydrogenation of sterically hindered alkenes. ajchem-b.com The development of C1-symmetric phosphine-pyridine-oxazoline cobalt complexes is also providing new routes to chiral tertiary silanes via asymmetric hydrogenation, a transformation that could be relevant for creating silicon-containing analogues of this compound. acs.org
Dual-catalytic systems, where two distinct catalysts work in concert, are emerging as a powerful strategy. researchgate.net For example, the combination of photoredox catalysis with nickel catalysis has enabled the stereodivergent synthesis of dienes from terminal alkynes. researchgate.net Such approaches could offer unprecedented control over the stereochemical outcome of reactions involving this compound.
| Catalyst System Type | Metal(s) | Chiral Ligand Example | Potential Application for this compound |
| Bimetallic Catalysis | Co/Zn | Chiral Bisphosphine | Enantioselective synthesis of precursors |
| Earth-Abundant Metal | Ni | Chiral Spiro Phosphoramidite | Asymmetric alkylative coupling reactions |
| Dual Catalysis | Photoredox/Ni | - | Stereodivergent functionalization |
| Earth-Abundant Metal | Co | C1-symmetric phosphine-pyridine-oxazoline | Synthesis of chiral silane (B1218182) analogues |
Expanding the Scope of Transformations Utilizing this compound as a Stereocontrolling Element
The inherent chirality of this compound makes it a valuable tool for directing the stereochemical outcome of subsequent chemical transformations. Future research aims to expand the repertoire of reactions where this and related chiral alkynes can act as effective stereocontrolling elements.
One major area of focus is stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product from a common starting material. rsc.org Ligand-guided stereoselective semi-hydrogenation of alkynes, for example, can produce either Z- or E-olefins depending on the choice of ligand. rsc.org Applying such methods to this compound could provide access to a variety of stereochemically defined alkenes.
The construction of complex chiral molecules, such as heterocycles and axially chiral compounds, is another significant research direction. rsc.orgrsc.org The development of methods for the asymmetric synthesis of chiral benzoheterocycles using earth-abundant metal catalysis opens up new possibilities for incorporating the chiral motif of this compound into medicinally relevant scaffolds. rsc.org Furthermore, dynamic kinetic asymmetric alkynylation is being used to synthesize axially chiral heterobiaryl alkynes, showcasing the potential for creating complex, sterically hindered chiral structures. rsc.org
The use of chiral alkynes in cascade reactions is also a promising avenue. Nickel-catalyzed domino hydrocarboxylation-transfer hydrogenation reactions can convert terminal alkynes into α-chiral carboxylic acids with high enantioselectivity. nih.govresearchgate.net This type of transformation could be used to convert this compound into valuable chiral carboxylic acid derivatives.
| Transformation Type | Key Feature | Potential Product from this compound |
| Stereodivergent Hydrogenation | Selective formation of E/Z isomers | Stereochemically defined alkenes |
| Asymmetric Cyclization | Construction of chiral heterocycles | Chiral benzoheterocycles |
| Domino Reaction | Multi-step one-pot synthesis | α-Chiral carboxylic acids |
| Dynamic Kinetic Alkynylation | Synthesis of axially chiral compounds | Axially chiral biaryls |
Implementation of Sustainable and Green Chemistry Approaches in Chiral Alkyne Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chiral alkynes like this compound. numberanalytics.com Future research is focused on developing more environmentally benign and sustainable methods.
Biocatalysis is a particularly promising green approach, utilizing enzymes or whole-cell systems to perform chemical transformations with high selectivity and under mild conditions. nih.gov For instance, biocatalytic methods are being developed for the synthesis of chiral alcohols, which are important pharmaceutical intermediates. bohrium.comrsc.org Such approaches could provide sustainable routes to the precursors of this compound. Lipase-catalyzed kinetic resolution is another powerful tool for producing enantiopure compounds. chemrxiv.org
The use of greener reaction media and energy sources is also a major research focus. Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. chim.it Solvent-free reaction conditions and the use of benign solvents like water or glycerol (B35011) are also being investigated to reduce the reliance on volatile organic compounds. mdpi.com
| Green Chemistry Approach | Key Advantage | Relevance to this compound Synthesis |
| Biocatalysis | High selectivity, mild conditions | Sustainable synthesis of chiral precursors |
| Recyclable Catalysts | Reduced metal waste, reusability | Greener functionalization reactions |
| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency | Faster and more efficient synthesis |
| Greener Solvents | Reduced environmental impact | Safer and more sustainable reaction conditions |
Exploration of Novel Applications in Functional Materials and Advanced Chemical Biology
The unique structural and electronic properties of chiral alkynes like this compound make them attractive candidates for applications in functional materials and chemical biology.
In materials science, there is growing interest in the synthesis of chiral polymers from alkyne monomers. mdpi.com Polyacetylenes, for example, can form helical structures with unique chiroptical properties, making them promising for applications in chiral recognition, enantioselective separation, and as circularly polarized luminescence materials. kanazawa-u.ac.jprsc.org The incorporation of this compound into such polymers could lead to new materials with tailored chiral properties. Aromatic alkynes are also being investigated for their use in organic fluorescent materials and optoelectronics. rsc.orgresearchgate.net
In the realm of chemical biology, chiral molecules are essential as probes to investigate biological processes. nih.govpnas.org The defined stereochemistry of this compound makes it a potential candidate for the development of chiral probes for studying enzyme activity or receptor binding. rsc.orgnih.govsoton.ac.uk The alkyne functionality can also be utilized in "click chemistry" reactions for bioconjugation, allowing for the attachment of the chiral motif to biomolecules.
| Application Area | Specific Use | Potential Role of this compound |
| Functional Polymers | Chiral recognition, optoelectronics | Chiral monomer for helical polyacetylenes |
| Organic Electronics | Fluorescent materials, OLEDs | Building block for aromatic alkynes |
| Chemical Biology | Chiral probes, bioconjugation | Scaffold for developing selective biological tools |
Q & A
Q. How can researchers design experiments to optimize the synthesis of (4S)-4-Methylnon-1-yne while minimizing stereochemical impurities?
- Methodological Answer : Begin by selecting a stereoselective catalytic system (e.g., chiral ligands or enzymes) to control the (4S) configuration. Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction intermediates and quantify enantiomeric excess (EE). Compare results with literature-reported catalytic conditions for similar alkyne syntheses. Validate purity via polarimetry and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C DEPT) to confirm stereochemical fidelity .
- Example Data Table:
| Catalyst System | Reaction Time (hr) | Yield (%) | Enantiomeric Excess (EE, %) |
|---|---|---|---|
| Pd/(R)-BINAP | 12 | 78 | 92 |
| Ni/(S)-Prophos | 18 | 65 | 85 |
Q. What analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to identify the alkyne C≡C stretch (~2100–2260 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular ion validation. Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly the methyl group at C4 and the terminal alkyne proton. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-calculated chemical shifts) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound across different studies?
- Methodological Answer : Perform a meta-analysis of published datasets, identifying variables such as solvent effects, temperature, or instrument calibration. Replicate conflicting experiments under controlled conditions (e.g., deuterated solvents for NMR consistency). Apply multivariate statistical analysis (e.g., principal component analysis (PCA)) to isolate sources of variability. Publish a comparative table highlighting methodological discrepancies (e.g., solvent polarity, NMR field strength) .
Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions under inert atmospheres?
- Methodological Answer : Design a glovebox-compatible reaction setup to exclude oxygen and moisture. Use Schlenk techniques for reagent transfer and in-situ monitoring via Raman spectroscopy to track alkyne consumption. Compare catalytic systems (e.g., Pd vs. Cu) for Sonogashira coupling efficiency. Analyze byproducts via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and correlate with computational mechanistic studies (e.g., transition-state modeling) .
Q. How should researchers handle large datasets from kinetic studies of this compound degradation in environmental matrices?
- Methodological Answer : Use statistical software (R, Python) to process time-resolved GC-MS or HPLC data. Apply non-linear regression to fit degradation curves (e.g., first-order kinetics). Include raw data in appendices (per IMRaD standards) and highlight outliers via Grubbs’ test. Validate models with independent replicates and report uncertainties using error propagation analysis .
Methodological Best Practices
Q. How to determine whether this compound is a novel compound or a previously reported entity?
- Methodological Answer : Conduct a SciFinder/Reaxys search using structural descriptors (e.g., InChIKey, SMILES). Cross-check CAS Registry Numbers and compare reported physical properties (melting point, optical rotation) with experimental data. If discrepancies exist, confirm novelty via X-ray crystallography or single-crystal NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
